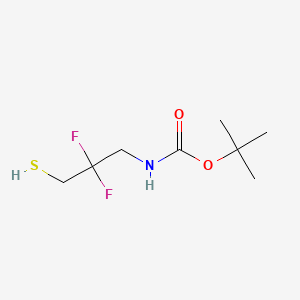
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group, a difluoropropyl chain, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the reaction. The sulfanyl group can be introduced through a subsequent thiolation reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoropropyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted difluoropropyl derivatives .
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Its difluoropropyl and sulfanyl groups can interact with biological targets, leading to the development of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The difluoropropyl group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is unique due to the presence of both difluoropropyl and sulfanyl groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The difluoropropyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group offers additional redox properties .
特性
分子式 |
C8H15F2NO2S |
|---|---|
分子量 |
227.27 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2S/c1-7(2,3)13-6(12)11-4-8(9,10)5-14/h14H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
ISIGOPYBVXSPNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CS)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


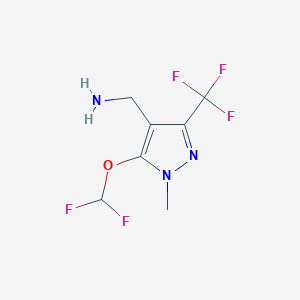
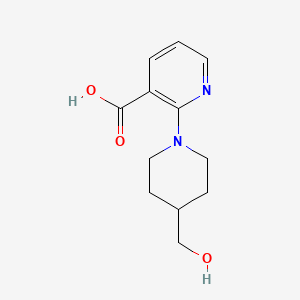
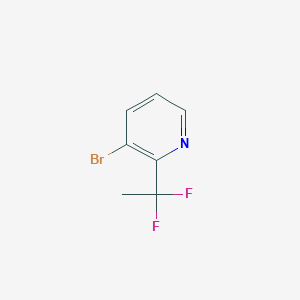
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
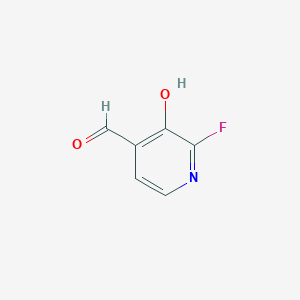
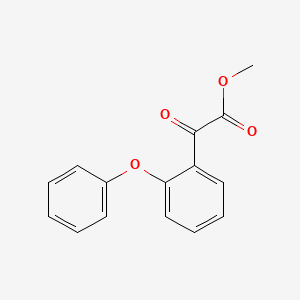
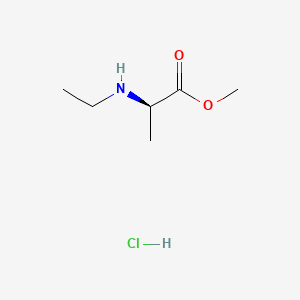
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
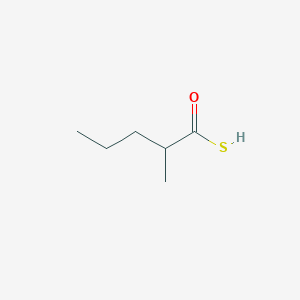
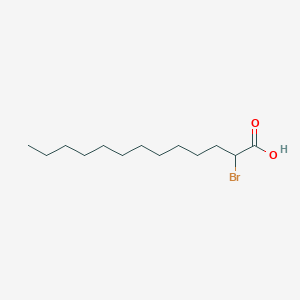
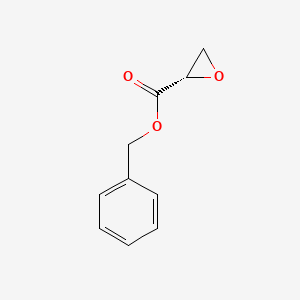
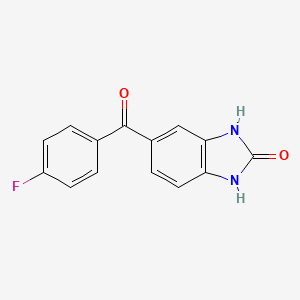
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
